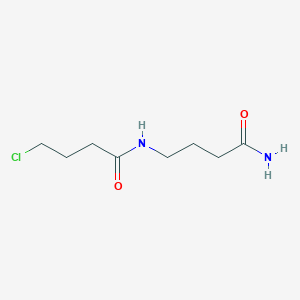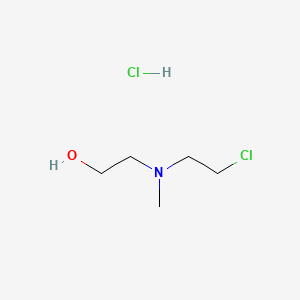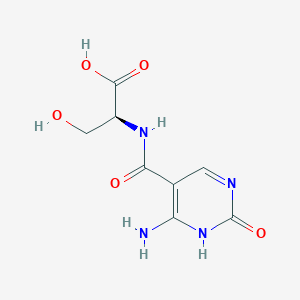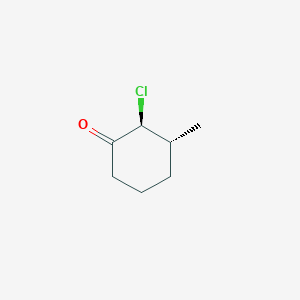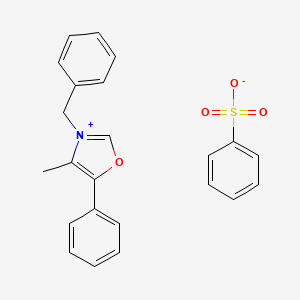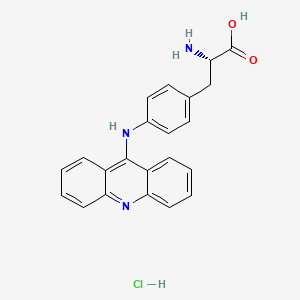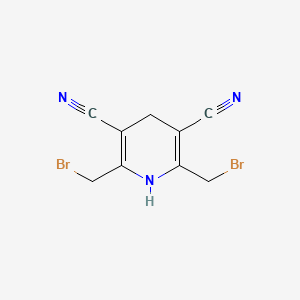
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of bromomethyl groups at the 2 and 6 positions, and cyano groups at the 3 and 5 positions on the dihydropyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the bromination of 2,6-bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile. The reaction is carried out using hydrogen bromide in an aqueous medium at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective bromination of the hydroxymethyl groups to bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反应分析
Types of Reactions
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted dihydropyridine derivatives.
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine derivatives.
科学研究应用
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of calcium channel blockers and other cardiovascular drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The dihydropyridine ring can undergo redox reactions, further expanding its utility in chemical synthesis.
相似化合物的比较
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both bromomethyl and cyano groups on the dihydropyridine ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from other similar compounds.
属性
CAS 编号 |
63095-16-9 |
|---|---|
分子式 |
C9H7Br2N3 |
分子量 |
316.98 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7Br2N3/c10-2-8-6(4-12)1-7(5-13)9(3-11)14-8/h14H,1-3H2 |
InChI 键 |
KDDJENLQURIKHA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(NC(=C1C#N)CBr)CBr)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




